Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate
Overview
Description
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused ring system with nitrogen. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxy group, and a ketone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which undergoes further transformations to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using phase transfer catalysis, microwave-assisted synthesis, or solvent-free conditions to enhance yield and reduce reaction times . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Ethyl (S)-7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate can be compared with other indolizine derivatives and similar heterocyclic compounds:
Indole Derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Pyridazine Derivatives: These compounds have a similar nitrogen-containing ring system but differ in their overall structure and applications.
Similar compounds include:
- Indole-3-carboxylate
- Pyridazine-3-carboxylate
- Indole-2-carboxylate
Each of these compounds has unique properties and applications, making this compound a distinct and valuable molecule in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)9-4-3-7-5-8(13)6-10(14)12(7)9/h5-6,9,13H,2-4H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFGCRCXOJAUTP-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=CC(=CC(=O)N12)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC2=CC(=CC(=O)N12)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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